molecular formula C12H18N2 B11907405 1-Isobutylindolin-4-amine

1-Isobutylindolin-4-amine

Cat. No.: B11907405
M. Wt: 190.28 g/mol
InChI Key: YGNUJOKXOXOBGG-UHFFFAOYSA-N
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Description

1-Isobutylindolin-4-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂ It belongs to the class of indole derivatives, which are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutylindolin-4-amine typically involves the construction of the indole ring system, which is a common motif in many natural and synthetic compounds. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the cyclization of ortho-substituted anilines with alkynes or alkenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylindolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1-Isobutylindolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isobutylindolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness: Unlike other indole derivatives, it may have distinct biological activities and therapeutic potential, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-methylpropyl)-2,3-dihydroindol-4-amine

InChI

InChI=1S/C12H18N2/c1-9(2)8-14-7-6-10-11(13)4-3-5-12(10)14/h3-5,9H,6-8,13H2,1-2H3

InChI Key

YGNUJOKXOXOBGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC2=C(C=CC=C21)N

Origin of Product

United States

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